2-Methyl-3-(propan-2-yl)-1H-pyrrole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
80278-01-9 |
|---|---|
Molecular Formula |
C8H13N |
Molecular Weight |
123.20 g/mol |
IUPAC Name |
2-methyl-3-propan-2-yl-1H-pyrrole |
InChI |
InChI=1S/C8H13N/c1-6(2)8-4-5-9-7(8)3/h4-6,9H,1-3H3 |
InChI Key |
BUQJAGXKDQGABP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN1)C(C)C |
Origin of Product |
United States |
Mechanistic Investigations of Pyrrole Ring Formation and Transformations
Reaction Mechanism Elucidation for Key Pyrrole (B145914) Syntheses
The synthesis of the pyrrole core can be achieved through several classic and modern named reactions. The mechanisms of these reactions determine the substitution pattern of the final product. For a 2,3-disubstituted pyrrole like 2-Methyl-3-(propan-2-yl)-1H-pyrrole, specific precursors and reaction pathways are required.
Paal-Knorr Pyrrole Synthesis: This is a widely used method for synthesizing substituted pyrroles, involving the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. pharmaguideline.comwikipedia.orgrgmcet.edu.in The reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic conditions can favor the formation of furan (B31954) byproducts. organic-chemistry.org The mechanism was a subject of debate until detailed studies by Amarnath and coworkers provided significant clarity. wikipedia.org Their work suggests that the reaction proceeds through the formation of a hemiaminal, followed by cyclization and subsequent dehydration. wikipedia.orgyoutube.com
The key steps are:
Attack of the amine on one of the carbonyl groups to form a hemiaminal intermediate.
Intramolecular attack by the nitrogen on the second carbonyl group.
A series of dehydration steps to yield the aromatic pyrrole ring. wikipedia.org
Crucially, studies have shown that meso- and dl-diastereomers of 3,4-disubstituted-2,5-hexanediones react at different rates, which rules out mechanisms involving a common enamine intermediate before the rate-determining cyclization step. organic-chemistry.org This supports a mechanism where cyclization of a hemiacetal-like intermediate is the key step. organic-chemistry.org
Hantzsch Pyrrole Synthesis: This method involves the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone to produce a substituted pyrrole. wikipedia.orgscribd.com The classical mechanism begins with the formation of an enamine from the β-ketoester and the amine. wikipedia.orgquimicaorganica.org This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent intramolecular cyclization and dehydration lead to the final pyrrole product. wikipedia.orgyoutube.comyoutube.com An alternative mechanism proposes a direct nucleophilic substitution on the α-haloketone by the enamine. wikipedia.org This synthesis is particularly versatile for creating a variety of substituted pyrroles. wikipedia.orgscribd.com
Barton-Zard Synthesis: This powerful reaction provides access to a wide range of pyrrole derivatives through the reaction of an α-isocyanoacetate with a nitroalkene under basic conditions. wikipedia.orgwikipedia.orgsynarchive.com The mechanism is a well-defined sequence:
Michael Addition: The isocyanoacetate, deprotonated by a base, adds to the nitroalkene in a Michael-type 1,4-addition. wikipedia.orgwikipedia.org
Cyclization: This is followed by a 5-endo-dig intramolecular cyclization. wikipedia.org
Elimination: The nitro group is eliminated. wikipedia.orgwikipedia.org
Tautomerization: The final step is aromatization via tautomerization to yield the stable pyrrole ring. wikipedia.orgwikipedia.org
Van Leusen Pyrrole Synthesis: This reaction utilizes p-toluenesulfonylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an enone or another Michael acceptor in the presence of a base. wikipedia.orgnih.govorganic-chemistry.org The mechanism involves the Michael addition of the deprotonated TosMIC to the α,β-unsaturated system. wikipedia.orgresearchgate.net This is followed by an intramolecular [3+2] cycloaddition and subsequent elimination of the p-toluenesulfonyl group, leading to the formation of the pyrrole ring after tautomerization. wikipedia.orgnih.gov This method is particularly useful for preparing 3,4-disubstituted pyrroles. nih.govmdpi.com
| Synthesis Method | Key Reactants | Core Mechanistic Steps | Typical Product Substitution |
|---|---|---|---|
| Paal-Knorr | 1,4-Dicarbonyl, Amine/Ammonia | Hemiaminal formation, Cyclization, Dehydration wikipedia.org | 2,3,4,5-Substituted |
| Hantzsch | β-Ketoester, α-Haloketone, Amine/Ammonia | Enamine formation, Nucleophilic attack, Cyclization, Dehydration wikipedia.org | Polysubstituted |
| Barton-Zard | α-Isocyanoacetate, Nitroalkene | Michael addition, 5-endo-dig Cyclization, Elimination, Tautomerization wikipedia.org | Polysubstituted |
| Van Leusen | TosMIC, Michael Acceptor (e.g., enone) | Michael addition, [3+2] Cycloaddition, Elimination of Tosyl group wikipedia.orgnih.gov | 3,4-Disubstituted or 3-Substituted nih.gov |
Radical-Based Processes and Mechanistic Pathways
While many classical pyrrole syntheses proceed through ionic intermediates, radical-based pathways offer alternative and powerful strategies for constructing and functionalizing the pyrrole ring, often under mild conditions.
The pyrrole ring itself can participate in radical reactions. The homolytic cleavage of C-H bonds, particularly at the alpha positions (C2 and C5), is facilitated by the stabilization of the resulting sp² carbon radical by the adjacent π-electrons. rsc.org This reactivity has been exploited in various synthetic transformations.
Recent advancements have utilized photoredox and electrochemical methods to generate radicals for pyrrole synthesis. rsc.org For instance, visible-light-induced decarboxylation of α-amino acids can produce aminoalkyl radicals, which serve as precursors for N-heterocycle formation. rsc.org Another strategy involves the iron-catalyzed radical cycloaddition of enamides and 2H-azirines to afford substituted pyrroles. organic-chemistry.org
Mechanistic studies on the reaction of pyrrole with oxygen have shown that the process can be initiated by the abstraction of a hydrogen atom, leading to the formation of a pyrrolyl radical and a hydroperoxyl radical (·OOH). nih.gov The pyrrolyl radical can then react further, for example, by adsorbing O₂ to form a peroxide radical (ROO·), propagating a radical chain reaction. nih.gov
Copper-catalyzed oxidative annulation reactions have also been shown to proceed via radical mechanisms. For example, the self-dimerization of an enamine can be initiated by a single electron transfer (SET) to a Cu(II) catalyst, forming a radical intermediate. A second oxidation event leads to a diketimine, which then cyclizes to form the pyrrole ring. nih.gov
Intramolecular Cyclization Mechanisms
Intramolecular cyclization reactions are a highly efficient means of constructing the pyrrole ring, as they benefit from favorable entropic factors. A variety of substrates and catalysts can be employed to trigger these transformations.
N-alkyne substituted pyrrole derivatives can undergo intramolecular cyclization to form fused heterocyclic systems. beilstein-journals.org Depending on the reaction conditions and the nature of the substituents, these cyclizations can be initiated by either nucleophilic or electrophilic activation of the alkyne. For example, treatment with a base can induce nucleophilic cyclization, while an electrophile like iodine can trigger an electrophilic pathway. The regioselectivity of these cyclizations (e.g., 6-endo-dig vs. 6-exo-dig) is often controlled by the electronic properties of the substituents on the alkyne. beilstein-journals.org
Gold and copper catalysts are particularly effective at promoting the cycloisomerization of substrates containing both an alkyne and an imine or amine functionality. organic-chemistry.org For example, gold(I) catalysts can activate an alkyne towards nucleophilic attack by a tethered azide, leading to a cascade reaction that expels dinitrogen and forms the pyrrole ring. organic-chemistry.org
A novel approach involves a sequence of 6π-electrocyclization followed by ring contraction. acs.org In this methodology, a 1,3-diene precursor is converted into a sulfilimine intermediate. This intermediate undergoes a 6π-electrocyclization, and the resulting cyclic adduct spontaneously contracts to form the stable pyrrole skeleton. This process highlights the utility of pericyclic reactions in heterocyclic synthesis. acs.org
Skeletal Rearrangements and Molecular Editing Strategies within Pyrrole Structures
Beyond de novo synthesis, the modification of existing pyrrole rings through skeletal rearrangements and molecular editing offers powerful tools for structural diversification. These strategies involve the cleavage and reformation of bonds within the core heterocyclic structure.
A recently developed "skeletal recasting" strategy transforms simple pyrroles into fully substituted, more complex pyrroles in a one-pot reaction. nih.govacs.orgacs.org This method uses an azoalkene as a "molecular perturbator." The process is initiated by an acid-promoted dearomatization of the starting pyrrole, followed by a reconstruction sequence that incorporates parts of the azoalkene to forge a new, fully substituted pyrrole ring. nih.govacs.org This represents a significant departure from traditional functionalization, which typically modifies the periphery of the ring. nih.govnih.gov
Another important rearrangement is the Ciamician–Dennstedt rearrangement, where a pyrrole reacts with a carbene (like dichlorocarbene) in a [2+1] cycloaddition. The initial cyclopropane (B1198618) intermediate is unstable and rearranges, breaking down to form a 3-halopyridine. wikipedia.org This reaction provides a pathway for ring expansion and transformation of a five-membered pyrrole into a six-membered pyridine.
These molecular editing techniques, including single-atom skeletal editing (insertion or deletion of an atom), provide powerful avenues for scaffold hopping and exploring new areas of chemical space starting from a simple heterocyclic core. nih.govacs.org
Computational Studies on Reaction Pathways, Transition States, and Selectivity
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of pyrrole synthesis and transformation. These studies provide deep insights into reaction pathways, the structures of fleeting transition states, and the origins of selectivity.
DFT calculations have been instrumental in understanding the 6π-electrocyclization/ring-contraction sequence for pyrrole synthesis. acs.org These studies confirmed the proposed mechanism, mapping out the Gibbs free energy profile and identifying the key intermediates and transition states. The calculations showed how steric and electronic factors of the starting diene influence the reaction pathway. acs.org
Computational studies have also been applied to understand the positional selectivity of electrophilic substitution on the pyrrole ring. Quantum chemical calculations on N-substituted pyrroles and their corresponding σ-complexes have shown that the preference for α- versus β-substitution is governed by a combination of steric factors and the charge distribution on the atoms of the pyrrole ring and its substituents. researchgate.net
For the Paal-Knorr synthesis, computational analysis has helped to rationalize the observed reaction rates and substituent effects, supporting mechanisms that were first proposed based on experimental evidence. organic-chemistry.org Similarly, theoretical investigations of reactions involving pyrrole derivatives have provided perfect agreement with experimental results, validating the proposed stepwise nucleophilic modification pathways. acs.org
| Area of Study | Computational Method | Key Insights Gained | Reference |
|---|---|---|---|
| Electrocyclization/Ring-Contraction | DFT (B3LYP-D3) | Validated reaction mechanism, identified transition states, explained steric/electronic effects. | acs.org |
| Synthesis from Propargylamides | DFT (B3LYP-D3), NBO | Confirmed allenamide intermediate, determined regioselectivity of nucleophilic attack. | rsc.org |
| Electrophilic Substitution | Ab initio (RHF, MP2), DFT (B3LYP) | Explained α/β selectivity based on sterics and atomic charges. | researchgate.net |
| Stepwise Nucleophilic Modification | Theoretical Investigation | Corroborated experimental findings on reaction efficiency and regioselectivity. | acs.org |
Advanced Spectroscopic Characterization Techniques for 2 Methyl 3 Propan 2 Yl 1h Pyrrole
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules.
¹H NMR Spectroscopy: The proton NMR spectrum of 2-Methyl-3-(propan-2-yl)-1H-pyrrole would provide information on the number of different types of protons and their neighboring environments. The pyrrole (B145914) ring protons (H4 and H5) are expected to appear in the aromatic region, typically downfield due to the ring's aromaticity. The N-H proton signal is often broad and its chemical shift can vary depending on the solvent and concentration. The isopropyl group would show a septet for the CH proton and a doublet for the two methyl groups, while the methyl group attached to the pyrrole ring would appear as a singlet.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The chemical shifts of the pyrrole ring carbons are indicative of their electronic environment. Carbons C2 and C5 are typically found at different chemical shifts than C3 and C4 due to the influence of the nitrogen atom and the substituents. The carbons of the methyl and isopropyl groups would appear in the aliphatic region of thespectrum.
Expected ¹H and ¹³C NMR Data
| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
| N-H | 7.5 - 8.5 (broad s) | - |
| C2-CH₃ | 2.1 - 2.3 (s) | 12.0 - 15.0 |
| C3-CH(CH₃)₂ | 2.8 - 3.2 (septet) | 25.0 - 30.0 |
| C3-CH(CH₃)₂ | 1.1 - 1.3 (d) | 22.0 - 25.0 |
| C4-H | 5.9 - 6.2 (t) | 105.0 - 110.0 |
| C5-H | 6.5 - 6.8 (t) | 115.0 - 120.0 |
| C2 | - | 125.0 - 130.0 |
| C3 | - | 128.0 - 135.0 |
Note: These are estimated values based on known data for similar pyrrole derivatives. Actual experimental values may vary.
Vibrational Spectroscopy (FT-IR, FT-Raman)
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint of the functional groups present.
FT-IR Spectroscopy: The FT-IR spectrum of this compound would be characterized by several key absorption bands. A prominent, relatively sharp band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration. The C-H stretching vibrations of the aromatic pyrrole ring and the aliphatic isopropyl and methyl groups would appear around 2850-3100 cm⁻¹. The C=C stretching vibrations of the pyrrole ring are expected in the 1500-1600 cm⁻¹ region.
FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations of the pyrrole ring are often more intense in the Raman spectrum. The C-H and N-H stretching vibrations would also be observable.
Expected Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected FT-Raman Frequency (cm⁻¹) |
| N-H Stretch | 3400 - 3450 | 3400 - 3450 |
| Aromatic C-H Stretch | 3100 - 3150 | 3100 - 3150 |
| Aliphatic C-H Stretch | 2870 - 2960 | 2870 - 2960 |
| C=C Stretch (pyrrole) | 1550 - 1600 | 1550 - 1600 |
| C-N Stretch | 1300 - 1350 | 1300 - 1350 |
Electronic Spectroscopy (UV-Vis Absorption, Fluorescence Emission)
Electronic spectroscopy provides insights into the electronic transitions within a molecule.
UV-Vis Absorption Spectroscopy: Pyrrole and its derivatives typically exhibit strong absorption in the ultraviolet region due to π → π* transitions within the aromatic ring. For this compound, the absorption maximum (λ_max) is expected to be in the range of 200-280 nm. The substitution on the pyrrole ring can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption bands.
Fluorescence Emission Spectroscopy: Many pyrrole derivatives are known to be fluorescent. Upon excitation at their absorption wavelength, they can emit light at a longer wavelength. The fluorescence properties, including the emission maximum and quantum yield, are sensitive to the molecular structure and the solvent environment.
Expected Electronic Spectroscopy Data
| Parameter | Expected Value |
| UV-Vis λ_max | 210 - 230 nm |
| Molar Absorptivity (ε) | 10,000 - 15,000 M⁻¹cm⁻¹ |
| Fluorescence Emission λ_em | 300 - 350 nm |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.
Mass Spectrometry (MS): In a mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Common fragmentation patterns for pyrroles involve the loss of substituents or cleavage of the ring. For this compound, fragmentation could involve the loss of a methyl group (M-15) or an isopropyl group (M-43).
High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental formula (C₈H₁₃N).
Expected Mass Spectrometry Data
| Ion | Expected m/z (MS) | Calculated Exact Mass (HRMS) |
| [M]⁺ | 123 | 123.1048 |
| [M-CH₃]⁺ | 108 | 108.0813 |
| [M-C₃H₇]⁺ | 80 | 80.0500 |
X-ray Diffraction Analysis (Single-Crystal and Powder)
X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.
Powder X-ray Diffraction (PXRD): PXRD is used to analyze the crystalline nature of a bulk sample. It provides a characteristic diffraction pattern that can be used for phase identification and to assess the purity of the crystalline material.
As no specific experimental crystallographic data for this compound is available, a data table is not provided.
Correlation of Experimental Spectroscopic Data with Quantum Chemical Calculations
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for predicting and interpreting spectroscopic data.
Theoretical calculations can be used to compute NMR chemical shifts, vibrational frequencies, and electronic transition energies. By comparing the calculated spectra with the experimental data, a more detailed and confident assignment of the spectral features can be achieved. For instance, DFT calculations can help to resolve ambiguities in the assignment of complex NMR spectra or to understand the nature of the vibrational modes observed in FT-IR and FT-Raman spectra. researchgate.net Such correlative studies have been successfully applied to various pyrrole derivatives, enhancing the understanding of their structure-property relationships. nih.gov
Computational Chemistry and Theoretical Investigations of 2 Methyl 3 Propan 2 Yl 1h Pyrrole and Substituted Pyrroles
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a predominant method in computational chemistry for studying the electronic structure of molecules. mdpi.com It offers a balance between accuracy and computational cost, making it suitable for investigating systems like substituted pyrroles. DFT methods, such as those employing the B3LYP functional, are frequently used to optimize molecular geometries, calculate electronic properties, and predict spectral data. researchgate.netresearchgate.netrdd.edu.iqias.ac.in
Electronic Structure Analysis (HOMO-LUMO Energies, Energy Gaps)
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. aimspress.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. rdd.edu.iq The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular stability and reactivity. researchgate.net A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability. researchgate.net
For 2-Methyl-3-(propan-2-yl)-1H-pyrrole, the electron-donating nature of the methyl and isopropyl alkyl groups is expected to raise the energy of the HOMO compared to unsubstituted pyrrole (B145914). The HOMO and LUMO in pyrrole itself are π-orbitals distributed across the aromatic ring. The substituents at the C2 and C3 positions will perturb the distribution and energy of these orbitals. The HOMO-LUMO gap for this compound is anticipated to be smaller than that of pyrrole, suggesting enhanced reactivity. Theoretical calculations for various substituted pyrroles support the significant influence of substituents on frontier orbital energies. researchgate.netderpharmachemica.com
Table 1: Illustrative Frontier Orbital Energies and Energy Gaps for Pyrrole and a Substituted Derivative
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Pyrrole | -5.89 | -0.15 | 5.74 |
| 2,5-Di(2-thienyl) pyrrole | -5.19 | -1.53 | 3.66 |
This table presents representative data for illustrative purposes, calculated using DFT methods, to show the effect of substitution on the electronic properties of the pyrrole ring. Specific values for this compound would require a dedicated DFT calculation.
Charge Distribution, Natural Bond Orbital (NBO) Analysis, and Molecular Electrostatic Potential (MEP)
Charge Distribution and Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals of a wavefunction into localized orbitals corresponding to the familiar Lewis structure elements, such as bonds and lone pairs. uni-muenchen.denih.gov This method provides a quantitative picture of charge distribution and intramolecular delocalization (donor-acceptor) interactions. wisc.edu
In this compound, NBO analysis would reveal the polarization of the C-N, C-C, C-H, and N-H bonds. The nitrogen atom's lone pair is known to be partially delocalized into the pyrrole ring's π-system, which contributes to its aromatic character. wikipedia.org NBO analysis quantifies this delocalization by calculating the stabilization energy associated with interactions between the nitrogen lone pair (a donor NBO) and the π* antibonding orbitals of the ring (acceptor NBOs). wisc.edu Furthermore, hyperconjugative interactions between the σ-bonds of the methyl and isopropyl substituents and the π-system of the pyrrole ring can also be identified and quantified.
Table 2: Conceptual NBO Donor-Acceptor Interactions in an Alkyl-Substituted Pyrrole
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (N1) | π* (C2-C3) | High | π-delocalization |
| LP (N1) | π* (C4-C5) | Moderate | π-delocalization |
| σ (C2-Cmethyl) | π* (C2-C3) | Low-Moderate | Hyperconjugation |
| σ (C3-Cisopropyl) | π* (C2-C3) | Low-Moderate | Hyperconjugation |
E(2) represents the stabilization energy from second-order perturbation theory. wisc.edu This conceptual table illustrates the types of key electronic interactions expected.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) is a real physical property that maps the electrostatic potential onto the electron density surface of a molecule. nih.govrsc.org It is an invaluable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. researchgate.net Regions of negative electrostatic potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. researchgate.net
For this compound, the MEP surface is expected to show a significant negative potential above and below the plane of the aromatic π-system, characteristic of aromatic compounds. This electron-rich character makes the ring, particularly the unsubstituted C4 and C5 positions, the primary sites for electrophilic attack. wikipedia.org A region of high positive potential will be located around the N-H proton, making it the most likely site for deprotonation or hydrogen bonding interactions. The alkyl substituents will slightly modify the potential distribution due to their electron-donating nature.
Fukui Functions and Conceptual Density Functional Theory (CDFT) Reactivity Descriptors
Conceptual DFT (CDFT) provides a framework of chemical concepts and reactivity descriptors derived from the change in electron density. mdpi.commdpi.comnih.gov The Fukui function, f(r), is a key local reactivity descriptor that indicates the change in electron density at a point r when the total number of electrons in the system changes. wikipedia.orgchempedia.info
Three types of Fukui functions are typically considered:
f+(r) : for nucleophilic attack (addition of an electron), which points to the most electrophilic sites.
f-(r) : for electrophilic attack (removal of an electron), which points to the most nucleophilic sites.
f0(r) : for radical attack.
These functions can be "condensed" to individual atoms to predict atom-specific reactivity. scm.com For pyrroles, the sites most susceptible to electrophilic attack (highest f- values) are generally the C2 and C5 carbons. wikipedia.org In this compound, the C2 and C3 positions are blocked. Therefore, CDFT calculations would be crucial to predict the relative reactivity of the C4 and C5 positions.
Table 3: Key Conceptual DFT Reactivity Descriptors
| Descriptor | Formula | Interpretation |
|---|---|---|
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Tendency of electrons to escape; related to electronegativity. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. |
| Global Electrophilicity (ω) | μ2 / (2η) | Ability of a molecule to accept electrons. |
| Global Nucleophilicity (N) | EHOMO(Nu) - EHOMO(TCE) | Ability of a molecule to donate electrons (referenced to tetracyanoethylene). |
Formulas are based on finite difference approximations. These descriptors provide a quantitative basis for comparing the reactivity of different molecules.
Conformational Analysis and Torsional Angles
While the five-membered pyrrole ring is inherently planar due to its aromaticity, the presence of the propan-2-yl (isopropyl) group at the C3 position introduces conformational flexibility. wikipedia.org The primary degree of freedom is the rotation around the C3-C(isopropyl) single bond.
DFT calculations can be used to perform a conformational analysis by systematically rotating the torsional angle defined by the atoms C2-C3-C(isopropyl)-H. This allows for the mapping of the potential energy surface and the identification of the lowest energy (most stable) conformer, as well as any higher-energy conformers and the rotational energy barriers between them. This information is crucial for understanding how the substituent orients itself relative to the pyrrole ring and how this might influence intermolecular interactions.
Thermochemical Properties and Stability
DFT calculations can accurately predict various thermochemical properties of molecules in the gas phase. These properties include the total electronic energy, enthalpy, Gibbs free energy, and heat capacity. rdd.edu.iqnih.gov By calculating the standard enthalpy of formation (ΔfH⦵), one can assess the thermodynamic stability of this compound.
The stability can be compared to that of unsubstituted pyrrole and other isomers. Generally, alkyl substitution on an aromatic ring provides a slight stabilizing effect. A full vibrational frequency calculation is necessary to obtain zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy, leading to more accurate predictions of enthalpy and Gibbs free energy at a given temperature.
Simulation of Vibrational and Electronic Spectra
Vibrational Spectra
Theoretical vibrational spectra (Infrared and Raman) can be simulated from DFT calculations. researchgate.net The process involves optimizing the molecular geometry to find a minimum on the potential energy surface, followed by calculating the second derivatives of the energy with respect to atomic positions. This yields a set of harmonic vibrational frequencies and their corresponding normal modes. researchgate.net
These calculated frequencies can be compared with experimental data to provide a definitive assignment of the observed spectral bands. rsc.org For this compound, characteristic vibrational modes would include the N-H stretch, aliphatic C-H stretches of the methyl and isopropyl groups, aromatic C-H stretches, and various C-C and C-N stretching and bending modes of the pyrrole ring.
Electronic Spectra
The electronic absorption spectrum (UV-Vis) can be simulated using Time-Dependent Density Functional Theory (TD-DFT). ias.ac.inresearchgate.net This method calculates the vertical excitation energies from the ground electronic state to various excited states, along with the oscillator strengths for each transition, which relate to the intensity of the absorption bands. worktribe.com
For a substituted pyrrole, the spectrum is expected to be dominated by π → π* transitions. nih.gov TD-DFT calculations would predict the wavelength of maximum absorption (λmax) and help in understanding the nature of the electronic transitions by analyzing which molecular orbitals are involved in the excitation. derpharmachemica.com
Table 4: List of Chemical Compounds Mentioned
| Compound Name | Formula |
|---|---|
| This compound | C8H13N |
| Pyrrole | C4H5N |
| N-methylpyrrole | C5H7N |
| 2,5-Di(2-thienyl) pyrrole | C12H9NS2 |
| Tetracyanoethylene | C6N4 |
| Furan (B31954) | C4H4O |
Ab Initio and Other High-Level Quantum Chemical Methods
Ab initio quantum chemistry methods, which are based on first principles, solve the electronic Schrödinger equation without empirical data, using only physical constants and the positions and number of electrons. wikipedia.org These methods are crucial for accurately predicting molecular properties like electron densities, energies, and structures. wikipedia.org The simplest ab initio method is the Hartree-Fock (HF) scheme, which considers the average effect of electron-electron repulsion. chemeurope.com More advanced post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MPn) and coupled cluster (CC) theory, build upon the HF calculation to include electron correlation, offering higher accuracy. chemeurope.comnih.gov For systems where the HF method is inadequate, such as in bond-breaking processes, multi-configurational self-consistent field (MCSCF) methods provide a more reliable starting point. chemeurope.com
In the study of pyrrole and its derivatives, high-level quantum chemical methods are instrumental. For instance, the complete active space self-consistent field (CASSCF) method, often followed by second-order perturbation theory (CASPT2), is effective for investigating the excited electronic states of molecules. researchgate.net These methods have been used to calculate potential energy surfaces and understand the deactivation pathways of photoexcited molecules like pyridine, a related aromatic heterocycle. researchgate.net Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are also widely used to investigate the electronic and optical properties of substituted pyrroles. researchgate.net
The choice of method depends on the specific problem. While CCSD(T) (coupled cluster with single, double, and perturbative triple excitations) is considered a gold standard for many applications, its computational cost is high. nih.gov MP2 methods, particularly localized versions (LMP2), offer a good balance of accuracy and computational efficiency for nonbonded interactions and conformational energetics. nih.gov For larger and more complex systems, including those relevant to biological and materials science, mixed quantum mechanical/molecular mechanics (QM/MM) or self-consistent reaction field (SCRF) techniques are employed to incorporate the effects of a condensed-phase environment. nih.gov
Interactive Data Table: Comparison of Computational Methods
| Method | Description | Strengths | Limitations |
| Hartree-Fock (HF) | A mean-field theory that approximates the many-electron wavefunction as a single Slater determinant. chemeurope.com | Computationally less expensive than correlated methods. | Neglects electron correlation, leading to inaccuracies in energy and properties. chemeurope.com |
| Møller-Plesset Perturbation Theory (MPn) | A post-Hartree-Fock method that adds electron correlation as a perturbation. MP2 is the most common level. nih.gov | Improves upon HF by including electron correlation. Good for non-bonded interactions. nih.gov | Can be computationally demanding for large molecules. May not be accurate for all systems. |
| Coupled Cluster (CC) | A highly accurate post-Hartree-Fock method that includes electron correlation to a high degree. nih.gov | Considered the "gold standard" for accuracy in many cases. | Very high computational cost, limiting its application to smaller systems. nih.gov |
| Density Functional Theory (DFT) | A method based on the electron density rather than the wavefunction. researchgate.net | Good balance of accuracy and computational cost. Widely used for a variety of systems. | The accuracy depends on the choice of the exchange-correlation functional. |
| Complete Active Space SCF (CASSCF) | A multi-configurational method used for systems with strong static correlation, such as excited states and bond breaking. researchgate.net | Provides a balanced description of electronic states in complex situations. researchgate.net | Computationally expensive and requires careful selection of the active space. |
Theoretical Models for Aromaticity and Aromatic Substitution Reactivity
The aromaticity of pyrrole and its derivatives is a key determinant of their chemical behavior. Pyrrole is an aromatic five-membered heterocycle with six pi electrons, fulfilling Hückel's 4n+2 rule. libretexts.orglibretexts.org The nitrogen atom is sp² hybridized and contributes its lone pair of electrons to the aromatic system. libretexts.org This electron-rich nature makes pyrrole more reactive towards electrophilic aromatic substitution than benzene (B151609). pearson.com
Theoretical models are essential for quantifying the aromaticity and predicting the reactivity of substituted pyrroles. The Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus Independent Chemical Shift (NICS) are two widely used indices to estimate π-electron delocalization. researchgate.net Studies on pyrrol-2-yl carbonyl conformers have shown that the introduction of an electron-donating group like -NH₂ can decrease the aromaticity of the pyrrole ring by promoting double bond localization. researchgate.net Conversely, an electron-withdrawing chloro substituent has been observed to increase the aromaticity of the pyrrole ring. researchgate.net
Electrophilic substitution in pyrrole preferentially occurs at the C2 (α) position rather than the C3 (β) position. onlineorganicchemistrytutor.com This is because the intermediate carbocation formed by attack at the C2 position is more stabilized by resonance, with three possible contributing structures, compared to the two resonance structures for C3 attack. onlineorganicchemistrytutor.com Computational studies using methods like MINDO/2 have confirmed the reactivity sequence to be α < β < N for protonation. rsc.org
The reactivity of substituted pyrroles is also influenced by the nature and position of the substituents. For example, in the Paal-Knorr synthesis of N-substituted pyrroles, catalysts with a high percentage of Brønsted acid sites are effective in promoting the condensation and dehydration steps. mdpi.com Theoretical investigations into the electrophilic aromatic substitution of pyrroles have provided insights into the substrate and positional selectivity, which is generally pyrrole >> furan > selenophene (B38918) > thiophene (B33073) in terms of relative reactivity. semanticscholar.org
Interactive Data Table: Aromaticity Indices and Reactivity of Pyrroles
| Property | Description | Key Findings |
| Aromaticity | The enhanced stability of a cyclic, planar molecule with a continuous system of delocalized π-electrons. | Pyrrole is aromatic with 6 π-electrons. libretexts.org Substituents can modulate aromaticity; electron-donating groups can decrease it, while electron-withdrawing groups can increase it. researchgate.net |
| Electrophilic Substitution Reactivity | The susceptibility of the pyrrole ring to attack by electrophiles. | Pyrrole is more reactive than benzene. pearson.com Substitution occurs preferentially at the C2 (α) position due to greater stabilization of the intermediate carbocation. onlineorganicchemistrytutor.com |
| HOMA Index | A geometry-based aromaticity index that evaluates the deviation of bond lengths from an ideal aromatic system. | Used to quantify the effect of substituents on the aromaticity of the pyrrole ring. researchgate.net |
| NICS Index | A magnetic criterion for aromaticity based on the calculated magnetic shielding at the center of the ring. | Complements HOMA in assessing the π-electron delocalization in substituted pyrroles. researchgate.net |
Analysis of Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding)
Intramolecular and intermolecular interactions play a crucial role in determining the structure, stability, and properties of substituted pyrroles. Hydrogen bonding is a particularly important interaction. In the solid state, the structures of pyrrole derivatives are often dictated by hydrogen bonding networks. For instance, α-ketopyrroles tend to form hydrogen-bonded dimers between the pyrrole N-H and the carbonyl groups. elsevierpure.com
For 2,2-dichloro-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one, where the N-H is replaced by N-CH₃, intermolecular interactions are dominated by H⋯Cl/Cl⋯H and H⋯C/C⋯H contacts. mdpi.com Hirshfeld surface analysis is a useful tool for visualizing and quantifying these intermolecular contacts. mdpi.com
N-H⋯π interactions are another significant type of non-covalent bond found in pyrroles. The pyrrole dimer, for example, is held together by an N-H⋯π bond in a T-shaped structure. researchgate.net The strength of this interaction can be influenced by methyl substitution on the pyrrole ring. researchgate.net
In more complex substituted pyrazoles, which are structurally related to pyrroles, intramolecular hydrogen bonds can influence tautomeric equilibria. mdpi.com The presence of substituents that can form intramolecular hydrogen bonds with the N-H of the ring can stabilize otherwise less favored tautomers. mdpi.com The electronic character of substituents also affects the strength of intermolecular hydrogen bonds in dimers. mdpi.com
Interactive Data Table: Intermolecular Interactions in Substituted Pyrroles
| Interaction Type | Description | Examples |
| N-H⋯O Hydrogen Bond | A strong hydrogen bond between the pyrrole N-H donor and an oxygen acceptor (e.g., from a carbonyl group). | Found in α-ketopyrroles and methyl pyrrole-2-carboxylate, often leading to dimer or chain formation. elsevierpure.commdpi.com |
| C-H⋯O/Cl Hydrogen Bond | Weaker hydrogen bonds involving a C-H donor and an oxygen or chlorine acceptor. | Contributes to the crystal packing of various substituted pyrroles. mdpi.com |
| N-H⋯π Interaction | A non-covalent interaction where the pyrrole N-H acts as a hydrogen bond donor to the π-electron system of another pyrrole ring. | Responsible for the formation of the T-shaped pyrrole dimer. researchgate.net |
| π-π Stacking | An attractive, non-covalent interaction between aromatic rings. | Observed in related pyrrole-carboxylic acids, contributing to crystal stability. vulcanchem.com |
Solvent Effects on Electronic Properties and Spectra
Solvent effects can significantly influence the electronic properties and spectroscopic behavior of molecules, including substituted pyrroles. The polarity and hydrogen-bonding capability of the solvent can alter the energies of the ground and excited states, leading to shifts in absorption and emission spectra, a phenomenon known as solvatochromism.
Computational studies can model these solvent effects, often through the use of implicit solvent models like the polarizable continuum model (PCM) or explicit solvent molecules in QM/MM calculations. These models help to understand how the solvent environment modulates properties such as dipole moments, electronic transitions, and reaction rates.
For instance, solvation can affect the rate of cycloaddition reactions involving pyrrole precursors. nih.gov In the synthesis of 3,4-disubstituted pyrroles, the solvent can influence the reaction pathway. nih.gov
Furthermore, in solution, intermolecular interactions between solute molecules or between solute and solvent molecules can have a strong impact on experimental measurements like NMR signals. mdpi.com These interactions can lead to self-assembly, which can alter the concentration of the species being observed. mdpi.com
Interactive Data Table: Solvent Effects on Pyrrole Derivatives
| Property Affected | Description of Effect | Computational Approach |
| Reaction Rates | The solvent can influence the rate and pathway of chemical reactions. | Implicit solvent models (e.g., PCM) can be used to calculate reaction barriers in different solvents. nih.gov |
| Electronic Spectra | The polarity of the solvent can cause shifts in the absorption and emission maxima (solvatochromism). | TD-DFT calculations with implicit solvent models can predict these spectral shifts. acs.org |
| NMR Spectra | Solute-solvent and solute-solute interactions can lead to changes in chemical shifts and signal broadening. | Explicit solvent molecules can be included in QM/MM calculations to model these effects. mdpi.com |
| Molecular Conformation | The solvent can influence the preferred conformation of flexible molecules. | Conformational searches can be performed in the presence of an implicit solvent model. |
Derivatization and Functionalization Strategies of Pyrrole Rings
Electrophilic Aromatic Substitution on Pyrrole (B145914) Ring Systems
Pyrrole is an electron-rich aromatic heterocycle, making it highly susceptible to electrophilic aromatic substitution (EAS). wikipedia.orgnih.gov This reactivity is significantly greater than that of benzene (B151609). onlineorganicchemistrytutor.com The nitrogen atom's lone pair of electrons is delocalized into the five-membered ring, increasing the electron density and stabilizing the cationic intermediate formed during the substitution process. wikipedia.orgpearson.com
The regioselectivity of electrophilic attack on the pyrrole ring is a critical aspect. Substitution predominantly occurs at the C2 (α) position. onlineorganicchemistrytutor.comquora.com This preference is attributed to the greater stability of the carbocation intermediate formed when the electrophile attacks the C2 position, as it can be stabilized by three resonance structures, compared to only two for C3 (β) attack. onlineorganicchemistrytutor.com
Common electrophilic substitution reactions for pyrroles include:
It is important to note that the high reactivity of pyrrole can sometimes lead to polymerization under strongly acidic conditions, a challenge that necessitates careful selection of reaction conditions. wikipedia.org
Nucleophilic Addition Reactions to Pyrroles
While pyrrole itself is electron-rich and thus generally unreactive towards nucleophiles, nucleophilic addition reactions can be induced, particularly on activated pyrrole derivatives or under specific reaction conditions. The use of the pyrrole nucleus as a nucleophile is not as common as its role in electrophilic substitutions, partly due to the relative instability of the pyrrole ring in acidic media often required for such reactions. rsc.org
However, there are notable examples of nucleophilic additions involving pyrroles:
These strategies demonstrate that with appropriate activation and reaction design, nucleophilic additions can be a valuable tool for the synthesis of complex pyrrole derivatives.
Metalation and Directed Functionalization (e.g., N-Metalation, C-Metalation)
Metalation of the pyrrole ring is a powerful strategy for achieving regioselective functionalization. This involves the deprotonation of a C-H or N-H bond to form an organometallic intermediate, which can then react with various electrophiles.
N-Metalation: The N-H proton of pyrrole is moderately acidic (pKa ≈ 17.5) and can be deprotonated by strong bases like butyllithium (B86547) or sodium hydride to form a pyrrolide anion. wikipedia.org The resulting N-metalated pyrrole can react with electrophiles. The regioselectivity of this subsequent reaction (N- vs. C-alkylation) depends on the nature of the metal cation and the solvent. wikipedia.org More ionic bonds (with Li, Na, K) in solvating solvents tend to lead to N-alkylation, while more covalent bonds (with MgX) favor C-alkylation, primarily at the C2 position. wikipedia.org
C-Metalation: Direct deprotonation of a C-H bond on the pyrrole ring is also possible, particularly with the use of strong bases. For instance, treatment of 1-methylpyrrole (B46729) with excess n-butyllithium followed by carbonation can yield 1-methylpyrrole-2,5-dicarboxylic acid. acs.orgacs.org The regioselectivity of C-metalation can be influenced by directing groups on the pyrrole ring. researchgate.net For example, N-arylated pyrroles can be regioselectively deprotonated at the 2-position using a mixed lithium-zinc base. nih.gov
Directed ortho-metalation (DoM) is a specific type of C-metalation where a substituent on the pyrrole ring directs the deprotonation to an adjacent position. This strategy allows for highly controlled functionalization.
Carbon-Carbon Bond Formation via Cross-Coupling Reactions (e.g., Suzuki, Stille)
Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon bonds in modern organic synthesis, and they are widely applied to the functionalization of pyrroles. numberanalytics.com These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate.
Suzuki-Miyaura Coupling: This reaction involves the coupling of a boronic acid or ester with a halide or triflate in the presence of a palladium catalyst and a base. mdpi.comnih.govnih.gov It is a highly versatile method for introducing aryl and other groups onto the pyrrole ring. mdpi.comnih.gov For instance, aryl-substituted pyrroles can be efficiently synthesized by the Suzuki-Miyaura coupling of bromopyrroles with arylboronic acids. nih.gov The use of a protecting group on the pyrrole nitrogen, such as a 2-(trimethylsilyl)ethoxymethyl (SEM) group, can be crucial to prevent debromination and ensure high yields. nih.gov
Stille Coupling: This reaction pairs an organotin compound with an organic halide or triflate. It has also been employed for the synthesis of aryl-substituted pyrroles. nih.gov
These cross-coupling reactions offer a powerful and flexible approach to construct complex pyrrole-containing molecules that would be difficult to access through other means.
C-H Activation Strategies for Selective Pyrrole Derivatization
Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of pyrroles, avoiding the need for pre-functionalized starting materials. numberanalytics.com This approach involves the direct transformation of a C-H bond into a C-C or C-heteroatom bond, often mediated by a transition metal catalyst. nih.gov
Recent advances have highlighted the utility of metal-catalyzed C-H functionalization on pyrroles, which can be challenging to achieve with traditional Lewis acid catalysis. nih.gov For example, palladium-catalyzed C-H arylation of benzamides has been utilized to construct biaryl sulfonamides, demonstrating the potential of this strategy for complex molecule synthesis. researchgate.net
Furthermore, the pyrrole ring itself can act as a directing group in C-H activation reactions. For instance, in 2-phenylpyrroles, the pyrrole moiety can direct the palladium(II)-catalyzed alkylation and benzylation to the ortho-position of the benzene ring. nih.gov
Regioselective Functionalization of Pyrrolic Positions (e.g., β-pyrrolic, α-position)
Controlling the regioselectivity of functionalization is paramount in pyrrole chemistry to achieve the desired substitution pattern. As previously discussed, electrophilic substitution generally favors the α-position (C2/C5). onlineorganicchemistrytutor.com However, various strategies have been developed to achieve functionalization at the β-position (C3/C4).
One common approach is to use a bulky protecting group on the nitrogen atom. For example, the use of a triisopropylsilyl (TIPS) group can sterically hinder the α-positions, thereby directing electrophilic attack to the β-position. acs.org This strategy has been successfully employed for the 3-acylation of pyrroles. acs.org
Another strategy involves the use of a directing group at a specific position on the pyrrole ring. For instance, an N-alkoxycarbamoyl group can direct the alkenylation of the pyrrole scaffold. rsc.org Furthermore, the regioselectivity of metalation reactions can be controlled by the choice of base and the presence of substituents on the pyrrole ring. researchgate.net
The development of these regioselective methods allows for the precise and predictable synthesis of a wide range of substituted pyrroles, which is crucial for their application in medicinal chemistry and materials science. researchgate.net
Introduction of Complex Functional Groups (e.g., Sulfonyl, Cyano, Trifluoromethyl, Acyl, Alkyl, Aryl, Alkynyl)
The introduction of diverse and complex functional groups onto the pyrrole ring is essential for modulating its properties and creating novel molecules with specific functions. Various synthetic methodologies have been developed to achieve this.
| Functional Group | Method of Introduction |
|---|---|
| Sulfonyl | Can be introduced via reaction with sulfonyl chlorides, often in the presence of a base. organic-chemistry.org N-sulfonyl groups also serve as useful protecting groups that can be readily removed. researchgate.netnih.gov |
| Cyano | Can be introduced using reagents like chlorosulfonyl isocyanate (CSI). cdnsciencepub.com Another method involves the carbonylcobalt-catalyzed reaction of trimethylsilyl (B98337) cyanide with acetylenes. acs.org |
| Trifluoromethyl | The introduction of trifluoromethyl groups can be achieved through various methods, often involving trifluoromethylating agents. |
| Acyl | Acylation is a common electrophilic substitution reaction, typically carried out with acid chlorides or anhydrides and a Lewis acid catalyst. wikipedia.orgstudysmarter.co.ukacs.org |
| Alkyl | Alkyl groups can be introduced via Friedel-Crafts alkylation, through the reaction of N-metalated pyrroles with alkyl halides, or via cross-coupling reactions. wikipedia.orgcdnsciencepub.comacs.org |
| Aryl | Aryl groups are commonly introduced via Suzuki-Miyaura or Stille cross-coupling reactions. mdpi.comnih.gov |
| Alkynyl | Alkynyl groups can be introduced through various coupling reactions, such as the Sonogashira coupling. |
The ability to introduce this wide array of functional groups with high efficiency and selectivity is a testament to the rich and versatile chemistry of the pyrrole ring system.
Synthetic Utility and Catalytic Applications of Substituted Pyrroles
Pyrroles as Versatile Building Blocks and Synthetic Intermediates
Substituted pyrroles are fundamental building blocks in the synthesis of a wide array of more complex molecules. Their electron-rich aromatic nature and the reactivity of the ring carbons and the nitrogen atom make them ideal precursors for a variety of chemical transformations.
Precursors for Complex Fused and Macrocyclic Heterocyclic Systems
The structural framework of 2-Methyl-3-(propan-2-yl)-1H-pyrrole is particularly well-suited for the synthesis of elaborate fused and macrocyclic heterocyclic systems. These larger, often polycyclic, structures are of significant interest due to their presence in natural products and their potential applications in medicinal chemistry and materials science.
Pyrrolo[1,2-a]pyrimidines: These fused heterocyclic systems can be synthesized from substituted NH-pyrroles. A metal-free method involving consecutive chemoselective double cyanation has been developed to produce unsymmetrically tetrasubstituted NH-pyrroles, which can then be used to synthesize pyrrolo[1,2-a]pyrimidines. rsc.org These resulting compounds have shown potential for applications in materials science due to their aggregation-induced emission enhancement (AIEE) properties. rsc.org
Porphyrinoids: Porphyrins and related macrocycles are crucial in various biological processes and have found applications in areas like photodynamic therapy and catalysis. The synthesis of porphyrins often involves the condensation of pyrrole (B145914) derivatives. For instance, t-butyl 5′-formylpyrromethane-5-carboxylates condense with 5-t-butyloxycarbonylpyrromethane-5′-carboxylic acids to form b-bilene salts, which can then be cyclized to porphyrins. lsu.edu While direct use of this compound in specific documented porphyrin syntheses is not prevalent in the reviewed literature, its structural motif is analogous to the types of substituted pyrroles that are fundamental to building these complex macrocycles. A mechanochemical approach for the four-fold acid-catalyzed condensation of aldehydes and pyrrole to produce meso-tetrasubstituted porphyrins has also been demonstrated, offering a more environmentally friendly synthetic route. nih.govrsc.org
Pyrrolo[2,1-b] frontiersin.orgbenzazepines: The synthesis of polycyclic systems often relies on the strategic functionalization and cyclization of pyrrole precursors. While direct synthesis of pyrrolo[2,1-b] frontiersin.orgbenzazepines from this compound is not explicitly detailed, the general principles of nucleophilic substitution on pyrrole rings provide a pathway to key intermediates for such polycyclic structures. clockss.org The versatility of these reactions allows for the introduction of various functional groups necessary for subsequent cyclization steps to form complex heterocyclic frameworks.
Role in the Synthesis of Natural Product Frameworks
The pyrrole nucleus is a common feature in a vast number of natural products, many of which exhibit significant biological activity. rsc.orgchim.it The synthesis of these natural products often relies on the use of appropriately substituted pyrroles as key intermediates. While the direct incorporation of this compound into a specific natural product synthesis is not prominently featured in the reviewed literature, the general importance of substituted pyrroles in this field is well-established. rsc.org The functional groups on the pyrrole ring can be manipulated to construct the complex carbon skeletons and stereochemical arrangements found in nature.
Pyrrole-Based Catalysts and Organocatalysis
The inherent electronic properties and the presence of a nitrogen heteroatom make pyrrole derivatives attractive candidates for the development of novel catalysts. These catalysts can operate through various mechanisms, including heterogeneous, photocatalytic, and electrocatalytic pathways.
Heterogeneous Catalysis (e.g., Conjugated Microporous Polymers)
Pyrrole-based conjugated microporous polymers (CMPs) have emerged as a significant class of heterogeneous catalysts. frontiersin.orgnih.govnih.gov These materials possess robust architectures, tunable pore sizes, and large specific surface areas, making them highly effective in catalytic applications. frontiersin.orgnih.govnih.gov
Two new pyrrole-based CMPs were synthesized through a one-step oxidative self-polycondensation of 1,2,4,5-tetra(pyrrol-2-yl)benzene or 1,3,5-tri(pyrrol-2-yl)benzene. frontiersin.orgnih.gov These CMPs demonstrated high catalytic activity in the Knoevenagel condensation reaction, which is attributed to their porous channels, high surface areas, and the abundance of nitrogen sites that act as weak bases. frontiersin.orgnih.govnih.gov Importantly, these catalysts showed excellent recyclability, with negligible degradation after ten cycles. nih.gov
| Catalyst | Monomer | Surface Area (BET) | Application | Ref |
| Pyrrole-based CMP 1 | 1,2,4,5-tetra(pyrrol-2-yl)benzene | High | Knoevenagel Condensation | frontiersin.orgnih.gov |
| Pyrrole-based CMP 2 | 1,3,5-tri(pyrrol-2-yl)benzene | High | Knoevenagel Condensation | frontiersin.orgnih.gov |
| TP-CMP-2 | 2,4,6-tris(5-bromothiophene-2-yl)-1,3,5-triazine and pyrrole | 556 m² g⁻¹ | CO₂ Adsorption | rsc.orgsemanticscholar.org |
Photocatalytic and Electrocatalytic Systems based on Pyrrole Derivatives
Pyrrole derivatives are also being explored for their potential in photocatalytic and electrocatalytic systems. The extended π-conjugation in pyrrole-containing polymers endows them with electronic properties suitable for light-harvesting and electron transfer processes. nih.gov
Photocatalysis: The broad absorption of some pyrrole-based CMPs in the UV-Vis-NIR region suggests their potential application in photocatalysis. nih.gov Visible-light-driven photocatalysis using quinolinone as an organic photocatalyst has been shown to generate phosphinoyl and carbamoyl (B1232498) radicals that can react with various heteroarenium derivatives, demonstrating the potential for pyrrole-related structures in photocatalytic systems. acs.org Furthermore, photocatalytic strategies have been developed for the synthesis of substituted pyrroles themselves, for instance, through the [3 + 2] cycloaddition of 2H-azirines with electron-deficient alkynes mediated by an organic photocatalyst. rsc.org
Electrocatalysis: The electrochemical oxidation of pyrrole on a silver nanodumbbell particle surface has been utilized for the production of supramolecular porphyrins. nih.gov This method offers a controlled oxidation process for the synthesis of these complex molecules. Furthermore, an electrochemical oxidative cyclization of enamines has been developed for the synthesis of polysubstituted pyrroles, providing an environmentally benign protocol for C-C bond cross-coupling and oxidative annulation. researchgate.net
Applications in Materials Science (Excluding Biological/Medical Device Functionality)
The unique electronic and structural properties of pyrrole derivatives make them valuable components in the design of advanced materials. Their applications in this field are diverse, ranging from porous polymers for gas capture to organic semiconductors.
Conjugated Microporous Polymers (CMPs) for Gas Capture: Pyrrole-containing CMPs have shown promise for carbon dioxide (CO₂) capture. rsc.orgsemanticscholar.org A series of poly(triazine-co-pyrrole)-based CMPs were synthesized through oxidative copolymerization. These materials exhibited exceptional thermal stability and high surface areas, facilitating significant CO₂ adsorption. rsc.orgsemanticscholar.org For example, TP-CMP-2, with a triazine to pyrrole ratio of 2:1, showed a BET surface area of up to 556 m² g⁻¹ and a CO₂ adsorption capacity of up to 1.09 mmol g⁻¹ at 298 K and 1 bar. rsc.orgsemanticscholar.org
Organic Semiconductors: Pyrrole-containing materials are being investigated for their potential as organic semiconductors in devices like organic photovoltaics and organic field-effect transistors. acs.org Although pyrrole itself presents some synthetic challenges and instability, computational modeling has guided the synthesis of more stable pyrrole-containing materials that retain their desirable electron-donating properties. acs.org
Luminescent Materials: The introduction of an aromatic carbonyl group to a tetraphenylpyrrole molecule can lead to materials with aggregation-induced phosphorescence (AIP) characteristics. nih.gov These materials are non-emissive in solution but show purely phosphorescent emission in the aggregated state, a desirable property for various optical applications. nih.gov
Conducting Polymers (Polypyrrole) and Their Modifications
Polypyrrole (PPy) is a well-known intrinsic conducting polymer, celebrated for its high conductivity, environmental stability, and biocompatibility. The properties of PPy can be significantly altered by the introduction of substituents on the pyrrole monomer. For a monomer like this compound, the presence of alkyl groups at the C2 and C3 positions is expected to have a profound impact on the resulting polymer's characteristics.
The polymerization of pyrrole typically proceeds via an oxidative coupling, predominantly forming linkages between the 2 and 5 positions of the pyrrole rings. The methyl and isopropyl groups on the specified monomer would introduce considerable steric hindrance. This steric bulk can be expected to disrupt the planarity of the resulting polypyrrole chain, a critical factor for efficient charge transport. A less planar polymer backbone generally leads to lower conductivity due to reduced π-orbital overlap between adjacent monomer units.
Furthermore, the polymerization of 2,3-disubstituted pyrroles can be challenging. The bulky substituents may hinder the coupling reaction, potentially leading to polymers with lower molecular weights and a higher degree of structural defects compared to unsubstituted polypyrrole. However, the alkyl groups would also enhance the solubility of the resulting polymer in organic solvents. This is a significant advantage for processing and fabricating polymer films and devices.
A comparative look at related substituted polypyrroles reveals a trade-off between processability and conductivity. While N-substituted and some C-substituted polypyrroles exhibit improved solubility, their conductivity is often several orders of magnitude lower than that of pristine PPy. It is therefore reasonable to predict that poly(this compound) would be a more soluble but less conductive material than unsubstituted polypyrrole.
Table 1: Predicted Influence of Substitution on Polypyrrole Properties
| Feature | Unsubstituted Polypyrrole | Poly(this compound) (Predicted) |
| Solubility | Generally insoluble | Increased solubility in organic solvents |
| Conductivity | High | Significantly lower |
| Polymerization | Readily polymerizes | Potentially hindered, lower molecular weight |
| Chain Planarity | High | Reduced due to steric hindrance |
Organic Photovoltaics (OPVs) and Organic Field-Effect Transistors (OFETs)
In the realm of organic electronics, substituted pyrroles are integral components of various functional materials. In organic photovoltaics, pyrrole-containing structures, such as diketopyrrolopyrrole (DPP), are used to create polymers with tailored energy levels and absorption spectra. researchgate.net For a monomer like this compound, its direct incorporation into a conjugated polymer for OPV applications would likely face challenges. The steric hindrance from the alkyl groups would disrupt the conjugation along the polymer backbone, leading to a larger bandgap and reduced light absorption in the visible spectrum, which is undesirable for solar cell applications.
However, the enhanced solubility imparted by the methyl and isopropyl groups could be beneficial for the processing of the active layer in OPVs and OFETs. nih.gov In organic field-effect transistors, the charge carrier mobility is highly dependent on the molecular packing in the solid state. While the bulky alkyl groups would likely prevent the close π-π stacking necessary for high charge mobility, they could be strategically employed to control the morphology of the active layer when blended with other materials.
Research on other alkyl-substituted thiophenes and pyrroles in OFETs has shown that the length and branching of alkyl chains can be used to tune the self-assembly and charge transport properties. It is conceivable that polymers derived from this compound could find niche applications where high solubility and specific morphological characteristics are prioritized over maximizing charge carrier mobility.
Electrochemical Supercapacitors and Energy Storage
Polypyrrole is a promising material for electrochemical supercapacitors due to its high theoretical capacitance, fast redox switching, and low cost. The performance of a polypyrrole-based supercapacitor is intrinsically linked to the accessibility of the polymer's surface area to electrolyte ions and the efficiency of charge transfer.
The introduction of methyl and isopropyl groups, as in this compound, would likely create a more porous and less compact polymer morphology. This increased porosity could potentially enhance the diffusion of electrolyte ions into the polymer matrix, which would be beneficial for the specific capacitance and power density of the supercapacitor.
However, the predicted lower intrinsic conductivity of poly(this compound) would be a significant drawback, as it would increase the equivalent series resistance (ESR) of the electrode and limit the rate capability of the device. Therefore, while the morphology might be favorable, the poor electronic conductivity would likely need to be addressed, for instance, by creating composites with highly conductive materials like carbon nanotubes or graphene.
Table 2: Predicted Properties of Poly(this compound) for Supercapacitor Applications
| Property | Unsubstituted Polypyrrole | Poly(this compound) (Predicted) |
| Specific Capacitance | High | Potentially lower due to reduced conductivity |
| Porosity | Moderate | Higher |
| Ion Diffusion | Good | Potentially enhanced |
| Equivalent Series Resistance (ESR) | Low | High |
Development of Sensors and Electronic Devices
The electrical resistance of conducting polymers like polypyrrole is sensitive to the surrounding chemical environment, making them excellent candidates for chemical sensors. The interaction of analyte molecules with the polymer can induce changes in its doping level, conformation, and swelling, all of which affect its conductivity.
For a polymer derived from this compound, the presence of the nonpolar alkyl groups would likely enhance its interaction with volatile organic compounds (VOCs) through hydrophobic interactions. This could lead to a more sensitive and selective response to nonpolar analytes compared to unsubstituted polypyrrole. The increased porosity of the polymer would also facilitate the diffusion of analyte molecules into the sensing material, potentially leading to faster response times.
The challenge, once again, would be the lower baseline conductivity of the material, which might necessitate more sensitive measurement techniques to detect the changes in resistance upon exposure to analytes. Despite this, the ability to tune the surface chemistry and morphology of polypyrrole through alkyl substitution offers a promising strategy for developing new sensor arrays with varying selectivities.
Future Research Directions in 2 Methyl 3 Propan 2 Yl 1h Pyrrole Chemistry
Discovery of Novel and Sustainable Synthetic Routes
While classical methods for pyrrole (B145914) synthesis like the Paal-Knorr, Hantzsch, and Knorr syntheses are well-established, there is a continuous drive towards developing more sustainable and efficient routes. nih.govsemanticscholar.orgingentaconnect.com Future research should focus on novel synthetic strategies for 2-Methyl-3-(propan-2-yl)-1H-pyrrole that align with the principles of green chemistry.
Key areas for exploration include:
Catalytic Systems: The development of novel catalysts, including nanoparticles and heterogeneous catalysts, can lead to higher yields, reduced reaction times, and milder reaction conditions. nih.govresearchgate.net Iridium-catalyzed deoxygenative coupling of secondary alcohols and amino alcohols represents a promising sustainable approach. nih.gov
Green Solvents: Investigating the use of water, water-ethanol mixtures, or other environmentally benign solvents can significantly reduce the environmental impact of synthesis. nih.gov Lactic acid has also been explored as a recyclable and less volatile alternative to traditional acid catalysts. semanticscholar.org
One-Pot, Multi-Component Reactions: Designing one-pot syntheses that combine multiple reaction steps without isolating intermediates can improve efficiency and reduce waste. nih.govacs.org
Photochemical and Electrochemical Methods: These emerging techniques offer new avenues for pyrrole synthesis under mild conditions, often utilizing distinct mechanistic pathways from traditional thermal reactions. rsc.orgrsc.org Visible light-driven, metal-free photocatalysis has shown promise for creating highly substituted pyrroles. rsc.org
| Synthetic Approach | Key Advantages | Relevant Research Areas |
| Catalysis | Higher yields, milder conditions, reusability. mdpi.com | Nanoparticles, heterogeneous catalysts, iridium catalysis. nih.govresearchgate.netnih.gov |
| Green Solvents | Reduced environmental impact. | Water, ethanol-water mixtures, lactic acid. semanticscholar.orgnih.gov |
| One-Pot Reactions | Increased efficiency, reduced waste. acs.org | Multi-component strategies. nih.gov |
| Photo/Electro-chemistry | Mild conditions, novel reaction pathways. rsc.orgrsc.org | Visible-light photocatalysis. rsc.org |
Deeper Mechanistic Understanding of Complex Transformations
A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and for the rational design of new ones. Future research should aim to elucidate the intricate mechanistic details of reactions involving this compound.
Areas of focus should include:
Reaction Intermediates: The isolation and characterization of transient intermediates can provide invaluable insights into the reaction pathway.
Kinetic Studies: Detailed kinetic analysis can help to determine the rate-limiting steps and the influence of various reaction parameters.
Computational Modeling: Synergizing experimental work with theoretical calculations can provide a more complete picture of the reaction mechanism at a molecular level.
Skeletal Recasting: A novel "skeletal recasting" strategy, involving dearomative deconstruction and rearomative reconstruction, has been developed for synthesizing fully substituted pyrroles from simpler ones. acs.orgnih.gov Mechanistic studies of such complex transformations, including the fate of the original pyrrole nitrogen, are crucial. acs.orgnih.gov
Predictive Computational Modeling for Rational Design and Synthesis
Computational chemistry has become an indispensable tool in modern chemical research. For this compound, predictive computational modeling can accelerate the discovery of new derivatives with desired properties and guide the development of efficient synthetic routes.
Future research in this area should concentrate on:
Quantum Chemical Calculations: Density Functional Theory (DFT) can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. nih.govresearchgate.net This can aid in the rational design of new chemosensors, for example. nih.gov
Machine Learning Models: By training machine learning algorithms on existing reaction data, it is possible to predict the outcomes of new reactions, including yields and optimal conditions. researchgate.net Web-based platforms are emerging that can predict various properties and reaction yields for pyrrole derivatives. researchgate.net
QSAR Models: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of novel this compound derivatives, guiding the synthesis of compounds with enhanced therapeutic potential. mdpi.com
Rational Design for Materials Science: Computational screening can be used to predict the properties of materials derived from this compound, such as their potential for use in organic electronics or as phosphorescent materials for bioimaging. nih.govrepec.org
| Modeling Technique | Application in Pyrrole Chemistry | Potential Impact |
| Density Functional Theory (DFT) | Investigating electronic structure and reactivity. nih.govresearchgate.net | Rational design of molecules with specific properties. nih.govnih.gov |
| Machine Learning | Predicting reaction yields and optimal conditions. researchgate.net | Accelerating the discovery of efficient synthetic routes. researchgate.net |
| QSAR | Predicting biological activity. mdpi.com | Guiding the synthesis of new therapeutic agents. |
| Computational Screening | Predicting material properties. | Discovery of new advanced materials. nih.govrepec.org |
Development of Advanced Derivatization and Functionalization Strategies
The ability to selectively introduce functional groups onto the pyrrole ring is essential for tuning the properties of this compound. Future research should focus on developing advanced and versatile derivatization and functionalization strategies.
Key research avenues include:
C-H Functionalization: Direct C-H bond functionalization is a powerful and atom-economical method for introducing new substituents onto the pyrrole core. nih.govrsc.org This avoids the need for pre-functionalized starting materials.
Regioselective Reactions: Developing methods for the highly regioselective functionalization of the pyrrole ring is crucial for creating specific isomers with desired properties. Electrophilic substitution on pyrroles typically occurs at the 2- and 5-positions.
"Skeletal Editing": Beyond peripheral modifications, "skeletal editing" strategies that involve single-atom deletion or addition to the pyrrole core offer exciting possibilities for structural diversification. acs.orgnih.gov
Umpolung Strategies: An umpolung approach involving dearomative double chlorination of 1H-pyrroles allows for the sequential nucleophilic modification of the pyrrole ring with different nucleophiles in a highly regioselective manner. acs.org
Exploration of Expanded Utility in Catalytic Systems and Advanced Materials
The unique electronic and structural features of substituted pyrroles make them promising candidates for a wide range of applications. researchgate.netresearchgate.net Future research should explore the utility of this compound and its derivatives in catalysis and materials science.
Potential areas of application include:
Homogeneous and Heterogeneous Catalysis: Pyrrole-containing ligands can be used to create novel transition metal catalysts for a variety of organic transformations.
Organocatalysis: The pyrrole moiety itself can act as a catalyst or be incorporated into more complex organocatalytic systems.
Conducting Polymers: Pyrrole is a key monomer in the synthesis of conducting polymers. The specific substitution pattern of this compound could lead to polymers with unique electronic and physical properties.
Organic Electronics: Pyrrole derivatives are being investigated for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells.
Porous Organic Polymers: Pyrrole-based porous organic polymers are being explored for applications such as high-temperature proton conduction. acs.org
Q & A
Basic: What synthetic methodologies are effective for regioselective synthesis of 2-Methyl-3-(propan-2-yl)-1H-pyrrole?
Answer:
Regioselective synthesis can be achieved via 1,3-dipolar cycloaddition or azirine ring-opening strategies. For example:
- Cycloaddition Approach : React 1-aroyl-2-styrylsulfonylethene with tosylmethyl isocyanide under reflux in xylene (25–30 hours), followed by NaOH treatment and recrystallization from methanol .
- Azirine Method : Utilize 2-alkyl/aryloxy-2H-azirines as precursors, which undergo ring expansion in the presence of catalysts (e.g., AgOTf) to yield substituted pyrroles. HRMS and NMR can confirm regiochemistry (e.g., δ ~112–165 ppm for pyrrole carbons) .
Basic: How is X-ray crystallography applied to determine the crystal structure of this compound?
Answer:
The SHELX suite (e.g., SHELXL) is widely used for small-molecule refinement. Key steps include:
Data Collection : High-resolution diffraction data (e.g., Cu-Kα radiation).
Structure Solution : Direct methods (SHELXS/SHELXD) for phase determination.
Refinement : Anisotropic displacement parameters and hydrogen atom placement via SHELXL .
Basic: What spectroscopic techniques validate the molecular structure of this compound?
Answer:
- NMR : Look for pyrrole NH proton at δ ~10–12 ppm and methyl/isopropyl protons at δ ~1.2–2.5 ppm.
- HRMS : Confirm molecular formula (e.g., [M+H] calculated for CHN: 124.1126) .
- IR : Stretching vibrations for N-H (~3400 cm) and C=C (~1600 cm).
Advanced: How does the electronic structure influence electrophilic substitution reactivity?
Answer:
The high π-electron density of the pyrrole ring directs electrophiles to the α-positions (C2 and C5). Substituents like methyl and isopropyl alter reactivity:
- Methyl Groups : Act as weak electron donors, enhancing para-substitution.
- Steric Effects : Bulky isopropyl groups may hinder substitution at adjacent positions .
Advanced: What analytical methods detect trace amounts of this compound in environmental samples?
Answer:
Two-dimensional gas chromatography/time-of-flight mass spectrometry (GC×GC/TOF-MS) is effective. For biomass burning emissions, quantify using:
- Emission Factors : 2-Methyl-1H-pyrrole has an emission factor of ~(4.9±3.1)×10 g kg .
- Retention Indices : Match against NIST library data (e.g., RI ~934–959).
Advanced: How can structure-activity relationship (SAR) studies optimize its antitubercular activity?
Answer:
- Substituent Analysis : Diarylpyrroles with fluorophenyl or thiomorpholinyl groups (e.g., compound 2b in ) show enhanced activity.
- Bioisosteres : Replace isopropyl with trifluoromethyl groups to improve metabolic stability .
Advanced: What makes this compound suitable for electrochromic materials?
Answer:
Its planar conjugated system enables multi-stage redox processes:
- Electrochromism : Color shifts from yellow (neutral) to blue (oxidized) due to π→π* transitions.
- Conductivity : Doping with iodine enhances conductivity (σ ~10 S cm) .
Advanced: Can SHELX refine macromolecular complexes containing this pyrrole derivative?
Answer:
Yes, SHELXPRO interfaces with macromolecular crystallography for:
- Twinned Data : Refinement of high-resolution (<1.5 Å) structures.
- Ligand Docking : Position pyrrole moieties in active sites using PHENIX/Coot .
Advanced: How is this compound used as a building block for fused heterocycles?
Answer:
- Allenyl/Aldehyde Functionalization : Introduce allenyl groups at C1 and aldehydes at C2 for spiroketals or imidazoles (e.g., via Vilsmeier-Haack formylation) .
- Cross-Coupling : Suzuki-Miyaura reactions with boronic acids (Pd(PPh), KCO) .
Advanced: What computational toxicology resources predict its safety profile?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
